Cas no 58775-83-0 (1-Ethynyl-3-phenoxybenzene)
1-Ethynyl-3-phenoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethynyl-3-phenoxybenzene
- 1-ethynyl-3-phenoxy-benzene
- (3-Phenoxyphenyl)acetylene
- A18946
- AG-G-08229
- AK-41567
- CTK5A8858
- m-phenoxyphenylacetylene
- AB91830
- F79144
- Benzene, 1-ethynyl-3-phenoxy-
- EN300-1862044
- 58775-83-0
- SCHEMBL5689227
- AKOS006240694
- A1-26319
- DTXSID60505920
-
- MDL: MFCD08703519
- Inchi: 1S/C14H10O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h1,3-11H
- InChI Key: RUPJOPCERIEGFU-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC=C(C#C)C=1
Computed Properties
- Exact Mass: 194.0732
- Monoisotopic Mass: 194.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1-Ethynyl-3-phenoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG73380-500mg |
1-Ethynyl-3-phenoxybenzene |
58775-83-0 | 97% | 500mg |
$244.00 | 2024-04-19 | |
| A2B Chem LLC | AG73380-1g |
1-Ethynyl-3-phenoxybenzene |
58775-83-0 | 97% | 1g |
$360.00 | 2024-04-19 | |
| A2B Chem LLC | AG73380-5g |
1-Ethynyl-3-phenoxybenzene |
58775-83-0 | 97% | 5g |
$1010.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582440-500mg |
1-Ethynyl-3-phenoxybenzene |
58775-83-0 | 98% | 500mg |
¥2464.00 | 2024-05-07 | |
| Crysdot LLC | CD12058189-1g |
1-Ethynyl-3-phenoxybenzene |
58775-83-0 | 95+% | 1g |
$416 | 2024-07-24 | |
| Enamine | EN300-1862044-0.05g |
1-ethynyl-3-phenoxybenzene |
58775-83-0 | 0.05g |
$419.0 | 2023-09-18 | ||
| Enamine | EN300-1862044-0.1g |
1-ethynyl-3-phenoxybenzene |
58775-83-0 | 0.1g |
$439.0 | 2023-09-18 | ||
| Enamine | EN300-1862044-0.25g |
1-ethynyl-3-phenoxybenzene |
58775-83-0 | 0.25g |
$459.0 | 2023-09-18 | ||
| Enamine | EN300-1862044-0.5g |
1-ethynyl-3-phenoxybenzene |
58775-83-0 | 0.5g |
$479.0 | 2023-09-18 | ||
| Enamine | EN300-1862044-1.0g |
1-ethynyl-3-phenoxybenzene |
58775-83-0 | 1g |
$986.0 | 2023-06-03 |
1-Ethynyl-3-phenoxybenzene Suppliers
1-Ethynyl-3-phenoxybenzene Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-Ethynyl-3-phenoxybenzene
Research Update on 1-Ethynyl-3-phenoxybenzene (CAS: 58775-83-0) in Chemical Biology and Pharmaceutical Applications
1-Ethynyl-3-phenoxybenzene (CAS: 58775-83-0) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its ethynyl and phenoxy functional groups, serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and bioactive agents. Recent studies have explored its potential in drug discovery, chemical probes, and material science, highlighting its importance in advancing biomedical research.
One of the key areas of interest for 1-Ethynyl-3-phenoxybenzene is its role in click chemistry, a powerful tool for bioconjugation and drug development. The ethynyl group in this compound enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for labeling biomolecules, designing targeted drug delivery systems, and constructing molecular scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in synthesizing triazole-based inhibitors for enzyme targets, showcasing its potential in rational drug design.
In addition to its applications in drug discovery, 1-Ethynyl-3-phenoxybenzene has been investigated for its role in chemical biology as a probe for studying protein-ligand interactions. Researchers have utilized its structural features to develop fluorescent and photoaffinity probes, enabling real-time visualization and characterization of biological processes. For instance, a recent study in ACS Chemical Biology reported the use of derivatives of this compound to track the dynamics of neurotransmitter receptors in neuronal cells, providing insights into synaptic signaling mechanisms.
The compound's pharmacological potential has also been explored in the context of anti-inflammatory and anticancer therapies. Preliminary in vitro studies have shown that certain derivatives of 1-Ethynyl-3-phenoxybenzene exhibit inhibitory effects on pro-inflammatory cytokines and cancer cell proliferation. A 2024 preprint on bioRxiv highlighted its synergistic effects with existing chemotherapeutic agents, suggesting its potential as an adjuvant in combination therapies. However, further in vivo studies are required to validate these findings and assess its safety profile.
From a synthetic chemistry perspective, 1-Ethynyl-3-phenoxybenzene serves as a versatile intermediate for constructing complex heterocyclic frameworks. Recent advancements in catalytic methodologies have enabled more efficient and sustainable routes for its functionalization, as detailed in a 2023 publication in Organic Letters. These developments are expected to accelerate its adoption in industrial-scale pharmaceutical manufacturing and materials science applications.
In conclusion, 1-Ethynyl-3-phenoxybenzene (CAS: 58775-83-0) represents a promising compound with multifaceted applications in chemical biology and pharmaceutical research. Its utility in click chemistry, chemical probes, and drug development underscores its importance as a tool for advancing biomedical science. Future research should focus on optimizing its derivatives for enhanced bioactivity and exploring its potential in emerging therapeutic areas. Continued interdisciplinary collaboration will be essential to fully unlock the potential of this compound in addressing unmet medical needs.
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